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Compound of Interest

Compound Name: Dofetilide N-oxide

Cat. No.: B1144631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological effects of the Class III

antiarrhythmic agent, dofetilide, and its primary metabolite, dofetilide N-oxide, on key cardiac

ion channels. The data presented herein is crucial for understanding the potential for cardiac

liability and for guiding drug development programs.

Executive Summary
Dofetilide is a potent and specific blocker of the rapid component of the delayed rectifier

potassium current (IKr), encoded by the hERG gene. This action prolongs the cardiac action

potential and is the basis for its antiarrhythmic effect. However, this IKr blockade is also

associated with a risk of Torsade de Pointes (TdP). In contrast, its major metabolite, dofetilide
N-oxide, is considered to be clinically inactive or minimally active.[1] In vitro studies have

demonstrated that dofetilide N-oxide and other metabolites of dofetilide exhibit significantly

lower potency in blocking cardiac potassium channels, requiring concentrations at least 20-fold

higher than the parent drug to elicit a Class III antiarrhythmic effect.[2][3] Furthermore, any

Class I antiarrhythmic activity (sodium channel blockade) of dofetilide N-oxide is only

observed at high concentrations.[2][3] This significant difference in potency underscores the

importance of the parent compound in the clinical and toxicological profile of dofetilide.
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The following tables summarize the available quantitative data on the inhibitory effects of

dofetilide on the hERG (IKr), SCN5A (INa), and CACNA1C (ICaL) channels. Due to the limited

publicly available data on dofetilide N-oxide, specific IC50 values for this metabolite are not

available and are therefore described qualitatively based on the literature.

Table 1: hERG (IKr) Channel Blockade

Compound IC50 (nM) Cell Line
Temperature
(°C)

Reference

Dofetilide 7 HEK293 37 [4]

Dofetilide N-

oxide

> 20-fold higher

than dofetilide
Not specified Not specified [2][3]

Table 2: SCN5A (INa) Channel Blockade

Compound Effect Concentration Reference

Dofetilide

No significant effect at

clinically relevant

concentrations

Up to 100 µM [2]

Dofetilide N-oxide
Class I activity

(blockade)
High concentrations [2][3]

Table 3: CACNA1C (ICaL) Channel Blockade

Compound Effect Reference

Dofetilide No significant effect [4]

Dofetilide N-oxide No significant effect reported -

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for assessing compound effects on the specified cardiac ion
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channels using the whole-cell patch-clamp technique.

hERG (IKr) Current Measurement in HEK293 Cells
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel

are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal

bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic

(e.g., G418, 500 µg/mL). Cells are maintained at 37°C in a humidified atmosphere of 5%

CO2.

Electrophysiological Recording:

External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10;

pH adjusted to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10; pH

adjusted to 7.2 with KOH.

Procedure: Whole-cell patch-clamp recordings are performed at 37°C. Borosilicate glass

pipettes with a resistance of 2-5 MΩ are used. After establishing a gigaseal, the cell

membrane is ruptured to achieve the whole-cell configuration.

Voltage Protocol: From a holding potential of -80 mV, the cell is depolarized to +20 mV for

1000 ms to activate and inactivate the hERG channels. The membrane is then repolarized

to -50 mV for 2000 ms to record the deactivating tail current, which is used to quantify the

hERG current amplitude. This protocol is applied at a frequency of 0.1 Hz.

Data Analysis: The peak amplitude of the hERG tail current is measured before and after the

application of the test compound. The concentration-response curve is generated by plotting

the percentage of current inhibition against the compound concentration, and the IC50 value

is calculated using a Hill equation.

SCN5A (INa) Current Measurement in CHO Cells
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human SCN5A

channel are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum,
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penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained at 37°C in a

humidified atmosphere of 5% CO2.

Electrophysiological Recording:

External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10; pH adjusted to

7.4 with NaOH.

Internal (Pipette) Solution (in mM): CsF 120, CsCl 20, EGTA 10, HEPES 10; pH adjusted

to 7.2 with CsOH.

Procedure: Whole-cell patch-clamp recordings are performed at room temperature (~22-

25°C).

Voltage Protocol: From a holding potential of -120 mV, the cell is depolarized to various

test potentials (e.g., from -80 mV to +40 mV in 10 mV increments) for 20 ms to elicit the

peak inward sodium current.

Data Analysis: The peak inward current at each test potential is measured. The effect of the

test compound is assessed by comparing the peak current before and after drug application.

CACNA1C (ICaL) Current Measurement in HEK293 Cells
Cell Culture: HEK293 cells stably expressing the human CACNA1C (α1c subunit), along with

β2 and α2δ subunits, are used.

Electrophysiological Recording:

External Solution (in mM): TEA-Cl 135, CsCl 5.4, CaCl2 2, MgCl2 1, HEPES 10; pH

adjusted to 7.4 with CsOH.

Internal (Pipette) Solution (in mM): CsCl 120, EGTA 10, MgATP 5, HEPES 10; pH adjusted

to 7.2 with CsOH.

Procedure: Whole-cell patch-clamp recordings are performed at room temperature.

Voltage Protocol: From a holding potential of -80 mV, a prepulse to -40 mV for 500 ms is

applied to inactivate sodium channels. The cell is then depolarized to various test
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potentials (e.g., from -50 mV to +50 mV in 10 mV increments) for 200 ms to elicit the L-

type calcium current.

Data Analysis: The peak inward calcium current is measured at each test potential, and the

effect of the test compound is determined by comparing the current before and after drug

application.
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Caption: Metabolic pathway of dofetilide.

Experimental Workflow for Ion Channel Analysis
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Caption: Experimental workflow for patch-clamp analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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